2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide
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Overview
Description
2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide is an organic compound that features a dibenzofuran moiety, which is a heterocyclic structure composed of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide typically involves the following steps:
Formation of the dibenzofuran core: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of the acetamide group: This step involves the reaction of the dibenzofuran derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Cyclobutyl group attachment:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of dibenzofuran-3-carboxylic acid.
Reduction: Formation of dibenzofuran-3-ylmethanol.
Substitution: Formation of dibenzofuran-3-yl halides.
Scientific Research Applications
2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the acetamide and cyclobutyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar structural features.
Uniqueness
2-cyclobutyl-N-(dibenzo[b,d]furan-3-yl)acetamide is unique due to the presence of the cyclobutyl and acetamide groups, which confer distinct chemical and biological properties compared to its analogs. These modifications enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
IUPAC Name |
2-cyclobutyl-N-dibenzofuran-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(10-12-4-3-5-12)19-13-8-9-15-14-6-1-2-7-16(14)21-17(15)11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYSMFHCSUNMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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